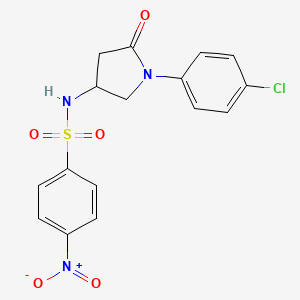

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound that can be associated with a class of chemicals that involve benzenesulfonamide derivatives. These derivatives are known for their potential in various chemical reactions and biological activities, such as antimicrobial and antioxidant properties . The compound is likely to be synthesized from related chemicals, such as 4-chloroaniline or 4-nitrobenzenesulfonamide derivatives, and may exhibit similar reactivity and applications.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be synthesized from 4-chloroaniline under solvent-free conditions . Similarly, N-(6-Indazolyl) benzenesulfonamide derivatives are synthesized via reduction of nitro compounds followed by reaction with aryl sulphonyl chlorides . Although the exact synthesis route for N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is not detailed in the provided papers, it is likely to involve similar steps of amine activation and subsequent reaction with a sulfonyl chloride.

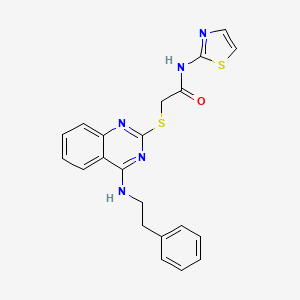

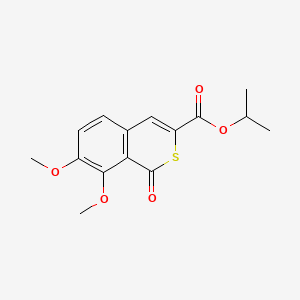

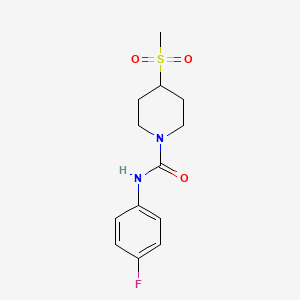

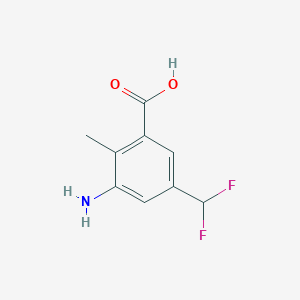

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The structure is confirmed using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . The presence of substituents like the nitro group and chloro group can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives participate in a variety of chemical reactions. They can undergo smooth alkylation to give N-alkylated sulfonamides , and can also be used as electrophilic nitrogen sources for the direct diamination of enones . The presence of a nitro group in the molecule can lead to the formation of nitroso- and nitro-products under photooxidation conditions . These reactions highlight the versatility of sulfonamide derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their functional groups. For example, the nitro group is known for its electron-withdrawing properties, which can affect the acidity of the amine and the overall stability of the molecule. The chloro group can also impact the molecule's reactivity due to its potential for substitution reactions. The solubility of these compounds in water and their stability under various conditions are important for their applications in chemical synthesis and as potential pharmaceutical agents .

Aplicaciones Científicas De Investigación

Photooxidation Studies

- Research on Photooxidation : A study demonstrated that irradiation of aqueous solutions containing similar compounds led to the production of chloronitrosobenzene and chloronitrobenzene. This suggests potential applications in photochemical reactions and the study of photostability of similar compounds (Miller & Crosby, 1983).

Anticancer Research

- Pro-Apoptotic Effects in Cancer Cells : Compounds bearing sulfonamide fragments, similar in structure to the specified chemical, have been synthesized and shown to induce apoptosis in various cancer cell lines, indicating potential applications in anticancer research (Cumaoğlu et al., 2015).

Chemical Synthesis

- Application in Chemical Synthesis : Another study focused on the synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, showcasing their use as chemoselective N-acylation reagents. This highlights the compound's utility in organic synthesis and chemical reactions (Ebrahimi et al., 2015).

Analytical Chemistry

- Analytical Applications : Research into sodium N-bromo-p-nitrobenzenesulfonamide, a compound with structural similarities, revealed its usefulness as an oxidizing titrant in analytical chemistry, suggesting potential applications of similar compounds in this field (Gowda et al., 1983).

Biochemical Applications

- Carbonic Anhydrase Inhibitors : A study on sulfonamide-based compounds, similar to the one , showed strong inhibition of human carbonic anhydrases, indicating potential applications in biochemical research and drug development (Sapegin et al., 2018).

Computational Chemistry

- Computational and Structural Studies : Research involving computational and structural characterization of similar sulfonamide molecules provides insights into their physical and chemical properties, which is crucial for their application in material science and drug design (Murthy et al., 2018).

Environmental Chemistry

- Degradation Studies in Water : Investigation into the degradation of aromatic compounds like nitrobenzene and 4-chlorophenol in water through advanced oxidation processes can be relevant for understanding the environmental impact and degradation pathways of similar sulfonamide compounds (Weavers et al., 1998).

Mecanismo De Acción

Target of Action

The primary targets of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide are yet to be identified. The compound’s structure suggests it may interact with enzymes, proteins, or nucleic acids within the cell .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could potentially alter the function of the target, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Result of Action

Similar compounds have demonstrated antiproliferative activity, suggesting that this compound may also have potential anticancer effects

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVSDEYRJOGYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

![2-benzamido-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011174.png)

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B3011175.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3011181.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B3011182.png)